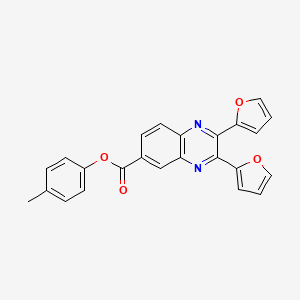

4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate, also known as MFQ, is a quinoxaline derivative that has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MFQ is a heterocyclic compound that contains two furyl rings and a quinoxaline ring, which confer unique physicochemical properties and biological activities to the molecule.

Wissenschaftliche Forschungsanwendungen

4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit potent anticancer, antiviral, and antimicrobial activities. For example, this compound has been reported to inhibit the growth of human breast cancer cells and induce apoptosis by activating the caspase-3 pathway. In addition, this compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by interfering with viral entry and replication. Moreover, this compound has been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

In materials science, this compound has been used as a building block for the design and synthesis of functional materials, such as fluorescent probes, sensors, and organic semiconductors. For example, this compound has been incorporated into a fluorescent probe for the detection of Cu2+ ions in aqueous solution with high sensitivity and selectivity. In addition, this compound has been used as a core molecule for the synthesis of organic semiconductors with high charge mobility and photovoltaic performance.

In biochemistry, this compound has been studied for its mechanism of action and biochemical and physiological effects. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and transcription. Moreover, this compound has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has been shown to affect the mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), which can lead to cell death or senescence.

Wirkmechanismus

The mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate involves its interaction with various molecular targets, such as DNA, topoisomerase II, and mitochondria. This compound has been shown to bind to DNA and form a stable complex, which can interfere with DNA replication and transcription. In addition, this compound has been found to inhibit the activity of topoisomerase II by stabilizing the cleavage complex, which can lead to DNA damage and apoptosis. Moreover, this compound has been shown to affect the mitochondrial membrane potential and induce the production of ROS, which can trigger cell death or senescence.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on its concentration, exposure time, and cellular context. This compound has been shown to induce apoptosis in various cancer cell lines by activating the caspase-3 pathway and disrupting the mitochondrial membrane potential. In addition, this compound has been found to inhibit the replication of HIV and HCV by interfering with viral entry and replication. Moreover, this compound has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli. However, the exact mechanism of action of this compound against bacteria is still unclear and requires further investigation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments include its potent biological activity, unique physicochemical properties, and ease of synthesis. This compound can be synthesized in a few steps from commercially available starting materials and purified by standard chromatographic techniques. Moreover, this compound has been extensively studied for its mechanism of action and biochemical and physiological effects, which can facilitate the design and interpretation of experiments. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solution, potential toxicity at high concentrations, and limited availability in large quantities. Therefore, careful consideration should be given to the experimental conditions and safety precautions when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate, including the following:

1. Development of this compound-based anticancer drugs with improved selectivity and efficacy.

2. Design and synthesis of this compound derivatives with enhanced solubility, stability, and pharmacokinetic properties.

3. Investigation of the mechanism of action of this compound against bacteria and development of this compound-based antibacterial agents.

4. Exploration of the potential applications of this compound in materials science, such as organic electronics and photonics.

5. Study of the effects of this compound on the immune system and its potential use as an immunomodulatory agent.

6. Evaluation of the safety and toxicity of this compound in animal models and humans.

In conclusion, this compound is a quinoxaline derivative that has attracted significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research on this compound is expected to contribute to the development of new drugs, materials, and technologies with significant societal impact.

Synthesemethoden

The synthesis of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate involves the reaction of 2-furylamine and 4-methylphenylglyoxal with ethyl acetoacetate under reflux conditions in the presence of a catalytic amount of acetic acid. The resulting product is then treated with phosphorus oxychloride to yield the final this compound compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Eigenschaften

IUPAC Name |

(4-methylphenyl) 2,3-bis(furan-2-yl)quinoxaline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4/c1-15-6-9-17(10-7-15)30-24(27)16-8-11-18-19(14-16)26-23(21-5-3-13-29-21)22(25-18)20-4-2-12-28-20/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFZSFIMJYRKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)

![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)

![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)